7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound with a unique structure that includes a quinazolinone core, a piperidine ring, and a dioxolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Dioxolo Ring: This step involves the cyclization of appropriate diol precursors under dehydrating conditions.
Thioxo Group Introduction: The thioxo group can be introduced via thiolation reactions using reagents such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the quinazolinone core.
Reduction: Reduction reactions can be used to modify the oxo and thioxo groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives, while reduction can yield various hydroxy and thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it useful for investigating enzyme mechanisms, receptor-ligand interactions, and cellular signaling pathways.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new drugs for the treatment of various diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with various metals makes it useful for applications in catalysis, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinolinemonocarboxylic acid with similar structural features, used as an antibiotic.
Actinodaphnine: An organic heteropentacyclic compound with a dioxolo ring, used for its biological activities.
Uniqueness
What sets 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one apart is its unique combination of structural features, which allows it to interact with a wide range of molecular targets
Properties
Molecular Formula |
C27H31N3O4S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
7-[6-(4-benzylpiperidin-1-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H31N3O4S/c31-25(29-13-10-20(11-14-29)15-19-7-3-1-4-8-19)9-5-2-6-12-30-26(32)21-16-23-24(34-18-33-23)17-22(21)28-27(30)35/h1,3-4,7-8,16-17,20H,2,5-6,9-15,18H2,(H,28,35) |
InChI Key |
NRZXEACWRUFHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
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